Boc-L-Octahydroindole-2-carboxylic acid
Description
Significance as a Non-Proteinogenic Alpha-Amino Acid in Chemical Biology
In the realm of chemical biology, which applies chemical techniques to study and manipulate biological systems, non-proteinogenic amino acids are invaluable tools nptel.ac.in. Unlike the 22 proteinogenic amino acids that are the standard building blocks of proteins, non-proteinogenic variants offer unique structural and functional properties wikipedia.orgwikipedia.org. Boc-L-Octahydroindole-2-carboxylic acid, also known as (2S,3aS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid, is a prime example.
Its significance stems from its distinct bicyclic structure. This feature makes it a conformationally constrained analogue of proline, meaning its structure is more rigid than that of many natural amino acids nih.goviris-biotech.de. When incorporated into peptides, this rigidity helps to lock the peptide backbone into a specific three-dimensional shape, which is crucial for interacting with biological targets like receptors and enzymes nih.goviris-biotech.de.
Furthermore, this compound possesses greater lipophilicity (the ability to dissolve in fats and lipids) compared to many standard amino acids. nih.gov This property is highly relevant for the design of therapeutic molecules, as increased lipophilicity can improve a drug's ability to be absorbed and distributed through biological membranes, potentially enhancing its bioavailability. nih.gov
Role as a Key Building Block in Peptide Synthesis and Pharmaceutical Development
The construction of peptides and peptide-like molecules, known as peptidomimetics, is a cornerstone of pharmaceutical research wjarr.com. This compound serves as a crucial building block in these synthetic processes chemimpex.com. The tert-butyloxycarbonyl (Boc) group attached to the nitrogen atom is a temporary protecting group. In a process called solid-phase peptide synthesis (SPPS), this group prevents unwanted reactions at the nitrogen terminus while the carboxylic acid end of the amino acid is coupled to the growing peptide chain beilstein-journals.org.
The incorporation of this specific building block is a strategic choice to modify the properties of a peptide. By introducing the rigid octahydroindole structure, chemists can create peptides with more stable and predictable conformations nih.goviris-biotech.de. This structural constraint can lead to improved target selectivity, increased potency, and enhanced resistance to degradation by enzymes in the body. nih.gov
Overview of Core Research Trajectories and Applications in Drug Design
The unique characteristics of this compound have led to its use in several key areas of drug design and discovery. Its application as a constrained building block has proven beneficial in developing new therapeutic agents. nih.gov
One of the most notable applications is in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, which are used to treat hypertension. The parent molecule, octahydroindole-2-carboxylic acid, is a key intermediate in the synthesis of potent ACE inhibitors such as perindopril (B612348) and trandolapril. nih.govguidechem.comepo.org
Research has also explored its use as a substitute for natural amino acids like proline and phenylalanine in bradykinin (B550075) B2 receptor antagonists. nih.gov This substitution has led to the development of orally available drug candidates with potential anti-cancer properties and improved resistance to enzymatic breakdown. nih.gov Additionally, the octahydroindole-2-carboxylic acid framework is found in some natural products, including marine aeruginosins, which exhibit potent antithrombotic (anti-clotting) properties. nih.gov The core indole-2-carboxylic acid structure has also been investigated as a scaffold for developing novel inhibitors of the HIV-1 integrase enzyme, a critical target in antiviral therapy. nih.govnih.gov
| Application Area | Example Drug/Compound Class | Therapeutic Target/Indication |
| Cardiovascular Disease | Perindopril, Trandolapril nih.govguidechem.com | ACE Inhibition / Hypertension nih.gov |
| Oncology | Bradykinin B2 Receptor Antagonists nih.gov | Cancer nih.gov |
| Hematology | Marine Aeruginosins nih.gov | Antithrombotic nih.gov |
| Infectious Disease | Indole-2-carboxylic acid derivatives nih.govnih.gov | HIV-1 Integrase Inhibition nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9?,10?,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJYGQHOQQDGQZ-ILDUYXDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CC2C1CCCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109523-13-9 | |
| Record name | ((2S,3aS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indol-2-carbonic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Stereochemical Control
Strategies for Octahydroindole-2-carboxylic Acid Scaffold Construction
The synthesis of the octahydroindole-2-carboxylic acid scaffold has been approached through various strategies, with a significant emphasis on achieving stereochemical control at the multiple chiral centers. The arrangement of the fused cyclohexane (B81311) and pyrrolidine (B122466) rings, designated as either cis or trans, profoundly influences the molecule's three-dimensional shape and, consequently, its biological function.
Practical Stereoselective Synthesis of Fused Stereoisomers
The stereoselective synthesis of the different fused stereoisomers of octahydroindole-2-carboxylic acid is a key challenge. Methodologies have been developed to selectively prepare both the cis- and trans-fused isomers, often employing chiral auxiliaries, substrate control, or catalytic asymmetric reactions to dictate the stereochemical outcome.
The (2S,3aS,7aS) stereoisomer, a cis-fused system, is the most commonly utilized form of octahydroindole-2-carboxylic acid. nih.govnih.gov A prevalent method for its synthesis involves the catalytic hydrogenation of (S)-indoline-2-carboxylic acid. nih.gov This reaction typically employs a platinum(IV) oxide catalyst in acetic acid at elevated temperatures to yield the desired cis-fused product with high stereoselectivity. nih.gov The steric hindrance imposed by the fused cyclohexane ring in the resulting structure significantly influences subsequent functionalization reactions. epo.org
Another approach to α-substituted cis-fused derivatives involves the direct alkylation of a suitably protected (2S,3aS,7aS)-octahydroindole-2-carboxylic acid derivative. nih.gov For instance, the N-Boc protected methyl ester of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), and subsequently reacted with an alkyl halide. nih.gov The fused bicyclic structure directs the incoming electrophile to the face opposite the cyclohexane ring, resulting in a high degree of stereocontrol and retention of configuration at the α-carbon. epo.org
| Starting Material | Reagents and Conditions | Product | Yield (%) | Ref |
| (S)-Indoline-2-carboxylic acid | H₂, PtO₂, Acetic Acid, 60°C | (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid | 85 | nih.gov |
| Methyl (2S,3aS,7aS)-N-(tert-butoxycarbonyl)octahydroindole-2-carboxylate | 1. LDA, THF, -78°C; 2. CH₃I | Methyl (2S,3aS,7aS)-N-(tert-butoxycarbonyl)-2-methyloctahydroindole-2-carboxylate | High | nih.gov |
The synthesis of trans-fused octahydroindole-2-carboxylic acid stereoisomers, such as the (2S,3aR,7aS) configuration, presents a different set of stereochemical challenges. One established method involves a Favorskii-type ring contraction of a trans-decahydroquinoline (B8913) derivative. epo.org This rearrangement, followed by hydrolysis, yields a mixture of trans-fused octahydroindole-2-carboxylic acid isomers. epo.org Another strategy relies on the resolution of a racemic mixture of the benzyl (B1604629) ester of trans-octahydroindole-2-carboxylic acid using a chiral resolving agent like diaroyl-L-tartaric acid. epo.org
Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of various heterocyclic systems, including the octahydroindole scaffold. nih.govthieme-connect.de In the context of synthesizing trans-fused isomers, RCM can be employed to form the five-membered pyrrolidine ring from a suitably functionalized cyclohexane precursor bearing two terminal alkene chains. The stereochemistry of the substituents on the cyclohexane ring dictates the resulting trans-fusion of the bicyclic system. The choice of ruthenium-based catalysts, such as Grubbs' first or second-generation catalysts, is crucial for the efficiency of the ring-closure. orgsyn.org While specific applications of RCM for the direct synthesis of Boc-L-octahydroindole-2-carboxylic acid with a trans-fusion are not extensively detailed in readily available literature, the general applicability of RCM to nitrogen-containing heterocycles suggests its potential in this area. nih.gov
Electrochemical methods offer an alternative for the functionalization of the indole (B1671886) nucleus, which can be a precursor to the octahydroindole system. rsc.org The electrochemical oxidation of indole derivatives can lead to the formation of reactive intermediates that can be trapped by nucleophiles, allowing for the introduction of various functional groups. researchgate.net While direct electrochemical synthesis of the trans-fused octahydroindole core is not a commonly reported method, this technique could potentially be applied to functionalize a pre-formed octahydroindole scaffold.
Acid-catalyzed allylation represents another strategy for the introduction of carbon substituents. capes.gov.br In the context of synthesizing octahydroindole derivatives, an acid-catalyzed intramolecular allylation could be envisioned, where an allylic group tethered to a cyclohexane precursor cyclizes to form the pyrrolidine ring. The stereochemical outcome of such a cyclization would be influenced by the reaction conditions and the stereochemistry of the starting material.
Synthesis of Trans-Fused Stereoisomers
Enantiopure Synthesis Routes for Octahydroindole-2-carboxylic Acid
The preparation of enantiomerically pure octahydroindole-2-carboxylic acid is of paramount importance for its application in pharmaceuticals. Several strategies have been developed to achieve high enantiopurity.
One effective method involves the chemical resolution of a racemic mixture of a suitable derivative. For example, the benzyl ester of trans-octahydroindole-2-carboxylic acid can be resolved using a chiral acid, such as diaroyl-L-tartaric acid, to separate the desired enantiomer. epo.org
An alternative approach for obtaining the less common (2R,3aS,7aS) stereoisomer starts from the readily available (2S,3aS,7aS) isomer. nih.gov This involves an epimerization at the α-carbon, followed by a selective condensation reaction with trichloroacetaldehyde to form a trichloromethyloxazolidinone derivative. nih.gov This derivative of the (2R,3aS,7aS) isomer can be separated from the unreacted (2S,3aS,7aS) starting material. Subsequent hydrolysis of the oxazolidinone yields the enantiomerically pure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. nih.gov
Furthermore, enzymatic resolutions have been reported as a powerful tool for obtaining enantiopure building blocks for the synthesis of octahydroindole-2-carboxylic acid. epo.org
| Method | Starting Material | Key Step | Product | Ref |
| Chemical Resolution | Racemic benzyl octahydroindole-2-carboxylate | Formation of diastereomeric salts with a chiral resolving agent | Enantiomerically pure benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate | epo.org |
| Epimerization and Derivatization | (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid | Epimerization followed by selective condensation with trichloroacetaldehyde | (2R,3aS,7aS)-Octahydroindole-2-carboxylic acid | nih.gov |
| Catalytic Hydrogenation of Chiral Precursor | (S)-Indoline-2-carboxylic acid | Asymmetric hydrogenation | (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid | nih.gov |
Synthesis of (2R,3aS,7aS)-Octahydroindole-2-carboxylic Acidnih.gov
An efficient strategy for the synthesis of enantiomerically pure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid has been developed, which is crucial for accessing specific α-tetrasubstituted derivatives for peptide engineering. nih.gov
A key development in the synthesis of the (2R,3aS,7aS) stereoisomer involves the use of a trichloromethyloxazolidinone derivative as a key intermediate. nih.gov This strategy has proven to be an improved and more efficient method for obtaining the enantiomerically pure amino acid. The formation of this oxazolidinone intermediate facilitates the separation of the desired stereoisomer and also serves as a valuable precursor for further modifications, such as completely diastereoselective α-alkylation reactions. nih.gov
The general process involves the reaction of a mixture of octahydroindole-2-carboxylic acid epimers with trichloroacetaldehyde. nih.gov This leads to the formation of a trichloromethyloxazolidinone derivative, which allows for the efficient synthesis and isolation of the desired (2R,3aS,7aS) isomer. nih.gov
The separation of the (2R,3aS,7aS) stereoisomer from its epimer can be efficiently achieved through a selective condensation reaction. nih.gov By reacting the mixture of diastereomers with trichloroacetaldehyde, the (2R,3aS,7aS) isomer can be selectively condensed and subsequently separated. This method provides a practical and effective means of isolating the enantiomerically pure compound. nih.gov
| Intermediate Product | Yield | Melting Point (°C) | Specific Rotation [α]D |
| (2R,3aS,7aS)-octahydroindole-2-carboxylic acid hydrochloride | 93% | 176–178 | +29.6 (c 0.47, MeOH) |
| (2R,3aS,7aS)-2-methyl-octahydroindole-2-carboxylic acid hydrochloride | 92% | 206–208 | +28.2 (c 0.47, MeOH) |
Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acidnih.govnih.gov
The (2S,3aS,7aS) stereoisomer, often referred to as L-Oic, is the most widely used in medicinal chemistry and is the only one that is commercially available. nih.gov
A common and effective method for synthesizing (2S,3aS,7aS)-octahydroindole-2-carboxylic acid is through the hydrogenation of (S)-indoline-2-carboxylic acid. nih.gov This process involves dissolving (S)-indoline-2-carboxylic acid in acetic acid and hydrogenating it in the presence of a platinum(IV) oxide (PtO₂) catalyst. After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated. The resulting residue is then crystallized to yield the pure (S,S,S)-1 isomer. nih.gov
| Starting Material | Product | Yield | Melting Point (°C) | Specific Rotation [α]D |
| (S)-Indoline-2-carboxylic acid | (2S,3aS,7aS)-octahydroindole-2-carboxylic acid | 85% | 267–269 | -45.6 (c 0.46, MeOH) |
Enantiomeric Resolution Techniquesgoogle.comchiraltech.com
The separation of enantiomers from a racemic mixture is a critical step to ensure the stereochemical purity of octahydroindole-2-carboxylic acid. google.com Chiral high-performance liquid chromatography (HPLC) is a powerful technique employed for this purpose. chiraltech.com
Chiral HPLC is a direct method for separating enantiomers using a chiral stationary phase (CSP). chromatographyonline.com The principle behind this technique is the formation of transient diastereomeric complexes between the solute enantiomers and the CSP, which leads to different retention times and thus, separation. chromatographyonline.com
For acidic compounds like octahydroindole-2-carboxylic acid, chiral columns such as CHIRALPAK QN-AX and QD-AX have shown remarkable performance. chiraltech.com The separation mechanism often involves an ionic exchange between the positively charged chiral selector on the column and the negatively charged analyte molecules. chiraltech.com
In some cases, pre-column derivatization can be used to enhance separation and detection. For instance, using phenyl isothiocyanate (PITC) as a derivatization reagent allows for the separation of octahydroindole-2-carboxylic acid stereoisomers on an Ultron ES-OVM chiral column. nih.gov This method has been successfully applied to test the diastereoisomeric and enantiomeric purity of the SSS-Oic isomer. nih.gov The conditions for derivatization, such as temperature, reaction time, and reagent concentration, as well as the chromatographic conditions, must be optimized to achieve effective separation. nih.gov
| Technique | Column Type | Key Feature |
| Chiral HPLC | CHIRALPAK QN-AX / QD-AX | Ionic exchange mechanism for acidic compounds. chiraltech.com |
| Pre-column Derivatization Chiral HPLC | Ultron ES-OVM | Uses PITC derivatization for enhanced separation of stereoisomers. nih.gov |
Advanced Stereoselective Transformations and Derivatizations
The rigid bicyclic structure of octahydroindole-2-carboxylic acid (Oic) makes it a valuable scaffold in medicinal chemistry, particularly for designing pharmacologically active peptides. nih.govnih.gov Advanced synthetic strategies are required to modify this structure in a stereocontrolled manner, enabling the creation of derivatives with tailored properties. One of the most significant transformations is the selective introduction of substituents at the α-carbon, which generates quaternary α-amino acids. nih.gov These derivatives are prized for their ability to introduce conformational constraints in peptides, enhancing biological activity and increasing resistance to proteolytic degradation. nih.gov
Diastereoselective Alpha-Alkylation Reactions
The direct alkylation of the α-carbon of the octahydroindole-2-carboxylic acid framework is a primary method for synthesizing α-substituted analogues. nih.gov The inherent stereochemistry of the fused bicyclic system profoundly directs the stereochemical outcome of these reactions. nih.gov By employing a suitably protected derivative of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, high-yielding and remarkably selective alkylations can be achieved. nih.gov
A noteworthy example of α-alkylation is the high-yielding and stereoselective α-methylation of the (2S,3aS,7aS) stereoisomer of octahydroindole-2-carboxylic acid, often abbreviated as (S,S,S)-Oic. nih.govnih.gov This reaction, performed on a suitably protected precursor, leads to the formation of (S,S,S)-(αMe)Oic with high selectivity. nih.govnih.gov
The mechanism for α-alkylation proceeds through the generation of an intermediate enolate. nih.gov An enolate is formed by the deprotonation of the α-hydrogen adjacent to the carbonyl group using a strong, non-nucleophilic base. fiveable.memasterorganicchemistry.com This resonance-stabilized anion then acts as a nucleophile, attacking an electrophile like methyl iodide in an SN2 reaction to form a new carbon-carbon bond. nih.govlibretexts.org
In a study on the α-methylation of the N-Boc protected methyl ester of (S,S,S)-Oic, treatment with lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at -78 °C successfully generated a lithium enolate. nih.gov This enolate reacted with methyl iodide to produce a mixture of the two possible diastereoisomers in a high yield of 92%. nih.gov The choice of base was found to be critical for the reaction's success. nih.gov
| Base | Reaction Conditions | Result | Source |
|---|---|---|---|
| Lithium Diisopropylamide (LDA) | THF, -78 °C to -60 °C, 12 h | 92% yield (mixture of diastereoisomers) | nih.gov |
| Lithium Hexamethyldisilazide (LHMDS) | Similar conditions to LDA | Poor conversion (~50%) | nih.gov |
| Potassium Hexamethyldisilazide (KHMDS) | Similar conditions to LDA | Poor conversion (~50%) | nih.gov |
The remarkable stereoselectivity of the α-methylation reaction is a direct consequence of the severe steric hindrance imposed by the fused cyclohexane ring of the octahydroindole structure. nih.govnih.gov This steric bulk on the cis face of the molecule relative to the carboxylic function creates a significant facial stereodifferentiation on the intermediate enolate. nih.gov
The enolate, which is planar, is shielded on one side by the cyclohexane ring. nih.govmasterorganicchemistry.com Consequently, the electrophile (methyl iodide) is forced to approach from the less hindered face, leading to a highly selective reaction that proceeds with retention of configuration. nih.govnih.gov This steric shielding is so effective that it accounts for the formation of the (S,S,S)-(αMe)Oic as the major diastereoisomer. nih.gov The diastereomeric ratio achieved in the α-methylation is a significant result, as direct α-methylation of similarly protected L-proline typically yields a racemic product. nih.gov
Interestingly, this same steric hindrance that proves advantageous for direct alkylation also prevents the application of other synthetic strategies. For instance, Seebach's self-reproduction of chirality methodology is not viable for this isomer because the precursor amino acid fails to undergo the necessary condensation with trichloroacetaldehyde to form the desired oxazolidinone intermediate. nih.gov The formation of this tricyclic system would result in a severe steric clash. nih.gov
Alpha-Methylation of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid
Halocarbocyclization in Octahydroindole Ring Formation
Information regarding the specific application of halocarbocyclization in the formation of the this compound ring was not available in the consulted sources.
Strategic Use of Protecting Groups in Synthesis
The synthesis of complex molecules like this compound and its incorporation into larger structures such as peptides necessitates the strategic use of protecting groups. biosynth.commasterorganicchemistry.com These groups temporarily block reactive functional groups, preventing unwanted side reactions and allowing for selective chemical transformations at other positions of the molecule. biosynth.com
Application of the Boc (tert-Butyloxycarbonyl) Group for Selective Reactions
The tert-Butyloxycarbonyl (Boc) group is a widely used amine-protecting group in organic synthesis, particularly in the preparation of amino acids like octahydroindole-2-carboxylic acid. masterorganicchemistry.comchemimpex.comorganic-chemistry.org The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org
The stability of the Boc group under a variety of reaction conditions, including those involving most nucleophiles and bases, makes it a valuable tool for orthogonal protection strategies. organic-chemistry.org This stability allows for the selective deprotection of other protecting groups, such as the base-labile Fmoc group, without affecting the Boc-protected amine. organic-chemistry.org The Boc group is readily removed under anhydrous acidic conditions, commonly using trifluoroacetic acid (TFA), which results in the formation of a tert-butyl cation that is subsequently quenched. masterorganicchemistry.comlibretexts.org This selective deprotection is a cornerstone of modern peptide synthesis.
Utilization of the Fmoc (9-Fluorenylmethyloxycarbonyl) Group in Peptide Synthesis
The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is another crucial protecting group for amines, especially in solid-phase peptide synthesis (SPPS). altabioscience.com The Fmoc group is introduced by reacting an amino acid with fluorenylmethyloxycarbonyl chloride. libretexts.org Its key advantage lies in its lability under mild basic conditions, typically a solution of piperidine (B6355638) in a suitable solvent, which allows for its removal without affecting acid-labile protecting groups like Boc. libretexts.orgaltabioscience.com
This orthogonality between the Fmoc and Boc protecting groups is fundamental to many peptide synthesis strategies. biosynth.com For instance, this compound can be used as a building block where the Boc group protects the nitrogen of the indole ring system, while the carboxylic acid is activated for coupling with another amino acid whose N-terminus is protected by an Fmoc group. Subsequent removal of the Fmoc group allows for the stepwise elongation of the peptide chain.
Synthesis of Octahydroindole-2-carboxylic Acid Analogs
The synthesis of analogs of octahydroindole-2-carboxylic acid is an active area of research aimed at exploring the structure-activity relationships of peptides and developing novel therapeutic agents. These analogs often feature modifications to the carboxylic acid moiety or the bicyclic ring system.
Stereoselective Synthesis of Octahydroindole-2-phosphonic Acid (OicP) Analogs
Octahydroindole-2-phosphonic acid (OicP) is a phosphonic acid analog of octahydroindole-2-carboxylic acid (Oic). chemistryviews.org The stereoselective synthesis of OicP derivatives is of significant interest due to the potential of these compounds in medicinal chemistry as peptidomimetics with improved properties. chemistryviews.org
One successful approach to the synthesis of (2R,3aR,7aR)- and (2S,3aS,7aS)-octahydroindole-2-phosphonic acid involves a two-step process. chemistryviews.org The first step establishes the two contiguous chiral centers through a dynamic kinetic resolution of a racemic γ-keto acid with (R)- and (S)-phenylglycinol, leading to enantiomerically pure cis-fused bicyclic pyrrolidin-2-ones. chemistryviews.org The second key step is the highly diastereoselective addition of trimethyl phosphite (B83602) to N-acyliminium ion intermediates generated from these pyrrolidin-2-ones. chemistryviews.org
Another reported stereoselective synthesis of trans-fused OicP stereoisomers starts from diethyl (R)- and (S)-phosphopyroglutamate derivatives. acs.org Key steps in this methodology include a ruthenium tetroxide oxidation, a highly diastereoselective double allylation, and a ring-closing metathesis reaction using Grubbs' first-generation catalyst. acs.org
Synthesis of Octahydroisoindole-1-carboxylic Acid Derivatives
Octahydroisoindole-1-carboxylic acids are structural isomers of octahydroindole-2-carboxylic acid and are also of interest as bicyclic proline analogs for drug discovery. researchgate.net The synthesis of trans-fused octahydroisoindole-1-carboxylic acids has been achieved using methyl trans-2-(hydroxymethyl)cyclohexane-1-carboxylate as a key precursor, which can be prepared from cis-cyclohexane-1,2-dicarboxylic anhydride. researchgate.net
One synthetic route to both (1S,3aR,7aR)- and (1R,3aR,7aR)-octahydroisoindole-1-carboxylic acids employs a Strecker reaction on methyl trans-2-formylcyclohexane-1-carboxylate as the pivotal step. researchgate.net Furthermore, a highly stereoselective synthesis of (1S,3aR,7aR)-octahydroisoindole-1-carboxylic acid has been developed utilizing (3aR,7aR*)-octahydroisoindole-1-one as a scaffold. researchgate.net
Conformational Analysis and Structural Studies in Peptide Systems
Conformational Constraints Imposed by the Bicyclic Structure
The fusion of the cyclohexane (B81311) and pyrrolidine (B122466) rings in the Oic residue dramatically curtails the conformational freedom of the peptide backbone compared to more flexible amino acids. This structural pre-organization is a key attribute in its application in peptide design.
Nuclear Magnetic Resonance (NMR) studies and theoretical analysis of N-acetyl Oic methylamide have shown a strong preference for an ε backbone conformation. core.ac.uk Furthermore, solution NMR structures have demonstrated that the cyclohexane ring consistently adopts a stable chair conformation. core.ac.uk This chair conformation is believed to anchor the adjacent pyrrolidine ring in an exo-pucker conformation. core.ac.uk This puckering directly influences the Φ angle, restricting it to a narrow range of values, a characteristic feature of proline and its analogues that is essential for forming specific secondary structures like polyproline helices. The bicyclic nature of Oic thus serves to reduce the entropic penalty associated with adopting a single, well-defined conformation, making it a potent structural determinant.
The conformational rigidity of Oic makes it an effective inducer of reverse turns, particularly type II′ β-turns. cam.ac.uk A β-turn is a structural motif where the polypeptide chain reverses its direction, a feature crucial for the globular architecture of proteins. These turns involve four consecutive amino acid residues (designated i, i+1, i+2, and i+3). The specific geometry of the turn is defined by the dihedral angles of the central two residues (i+1 and i+2).
The constrained nature of the Oic residue pre-organizes the peptide backbone into a conformation that is highly amenable to the geometry required for a type II′ β-turn. By restricting the available conformational space, Oic effectively lowers the energetic barrier to turn formation. This property has been exploited in the design of potent bradykinin (B550075) B2 receptor antagonists. expasy.org In these pharmacologically active peptides, Oic has been used as a key component to stabilize a bioactive β-turn conformation, which is essential for receptor binding and antagonist activity. expasy.org The steric bulk and fixed geometry of the bicyclic system are thought to disfavor alternative, more linear conformations, thereby promoting the compact, folded structure of the β-turn. nih.govrsc.org
Polyproline Helix Mimicry Investigations
Beyond inducing turns, oligomeric sequences of Oic have been shown to be exceptional mimics of the polyproline II (PPII) helix, a unique and extended secondary structure. The PPII helix is a left-handed helix characterized by all trans amide bonds and a threefold screw axis (three residues per turn). core.ac.ukproteopedia.org
Investigations into oligomers of Oic have definitively shown their capacity to form stable PPII helical structures. X-ray crystallography of a hexapeptide composed of Oic residues, p-BrBz-(Oic)₆-NH₂, revealed a classic all-trans PPII fold. core.ac.ukproteopedia.org The structure displayed a perfect periodicity of three residues per turn, a hallmark of the PPII conformation. core.ac.ukproteopedia.org NMR studies further corroborated these findings, showing that even in solution, Oic oligomers maintain this all-trans amide bond structure, which is a prerequisite for PPII helix formation. proteopedia.org The inherent rigidity of the Oic residue, particularly its preference for the exo-pucker conformation, strongly favors the trans geometry of the preceding peptide bond, a cooperativity that propagates along the oligomer chain to stabilize the entire helical structure. core.ac.uk
Table 1: Structural Parameters of an Oic-Hexapeptide PPII Helix
| Parameter | Value | Source |
|---|---|---|
| Helix Type | Polyproline II (PPII) | core.ac.ukproteopedia.org |
| Amide Bond Conformation | All-trans | core.ac.ukproteopedia.org |
| Periodicity | 3 residues per turn | core.ac.ukproteopedia.org |
Unlike natural polyproline helices, which are typically found in polar, solvent-exposed regions of proteins, helices constructed from Oic are fundamentally hydrophobic. nih.gov The Oic residue's bicyclic structure is composed entirely of saturated hydrocarbon rings, lending it a significantly more lipophilic character than proline. cam.ac.uk This has enabled researchers to design and study PPII helices that are stable in nonpolar environments. nih.gov
The hydrophobic nature of oligo-Oic PPII helices has led to pioneering investigations into their ability to insert into and span lipid bilayers, a function typically dominated by α-helices. In a key study, hydrophobic PPII helices were designed and their alignment within oriented model lipid bilayers was monitored using solid-state ¹⁹F NMR. expasy.orgnih.gov
The research revealed that the alignment of these artificial helices is critically dependent on the principle of hydrophobic matching—the relationship between the length of the hydrophobic helix and the thickness of the hydrophobic core of the lipid membrane. expasy.org
When the helix length was shorter than the bilayer thickness, the peptide submerged into the membrane with its helical axis oriented parallel to the membrane surface. expasy.org
When the helix length exceeded the bilayer thickness, the peptide adopted a stable transmembrane alignment, spanning the membrane from one side to the other. expasy.org
When the helix length approximated the bilayer thickness, a coexistence of both parallel and transmembrane states was observed. expasy.org
These findings demonstrated for the first time that the PPII helix is a competent structure for creating transmembrane segments, challenging the paradigm that this role is reserved for α-helices and β-barrels. expasy.orgnih.gov This opens up new avenues for the design of novel membrane-active peptides and synthetic ion channels based on a non-hydrogen-bonded scaffold.
Table 2: Alignment of Hydrophobic PPII Helices in Lipid Bilayers
| Helix Length vs. Bilayer Thickness | Observed Alignment State | Source |
|---|---|---|
| Shorter | Parallel to membrane surface | expasy.org |
| Longer | Transmembrane | expasy.org |
Structural and Energetic Contribution of Appended Residues
(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid (Oic), the deprotected form of Boc-L-Oic, has been effectively utilized as a proline substitute in pharmacologically active peptides, notably in the development of bradykinin antagonists. rsc.org The fusion of the cyclohexane ring to the pyrrolidine ring in Oic restricts the puckering of the five-membered ring, which in turn influences the conformation of the peptide backbone.
Studies on oligomers of Oic, such as Ac-(Oic)n-O⁻ where 'n' ranges from 2 to 6, have provided valuable insights into the structural and energetic contributions of each appended residue. The primary conformation adopted by these oligomers is an all-trans polyproline II (PPII) helix. This is a left-handed helix characterized by three residues per turn. rsc.orgyonsei.ac.kr The stability of this conformation is a collective effect of the individual Oic residues.
In aqueous solutions, the all-trans conformation is dominant for Oic oligomers with three or more residues. However, for shorter oligomers like the dimer (n=2), other minor conformational forms are observed, indicating a complex relationship between the rotameric populations of adjacent amide bonds. The addition of subsequent Oic residues energetically favors the formation and stabilization of the PPII helical structure. rsc.org The cyclohexane ring in Oic typically adopts a stable chair conformation, which helps to anchor the pyrrolidine ring in an exo-pucker conformation, a key feature for promoting the PPII fold. rsc.org
The hydrophobic nature of the fused cyclohexane ring also contributes significantly to the properties of peptides containing Oic. When arranged in a PPII helix, these hydrophobic moieties form a sheath around the peptide backbone, creating a hydrophobic exterior. This increased lipophilicity is a crucial factor for enhancing the ability of peptide-based drugs to permeate biological membranes. nih.gov
Table 1: Conformational Features of Oic-containing Peptides
| Feature | Description | Reference |
|---|---|---|
| Dominant Secondary Structure | Polyproline II (PPII) helix | rsc.org |
| Pyrrolidine Ring Pucker | Predominantly exo | rsc.org |
| Cyclohexane Ring Conformation | Chair | rsc.org |
| Amide Bond Isomerism | All-trans is the major form in oligomers (n≥3) | rsc.org |
| Key Contribution | Increased rigidity and lipophilicity | nih.gov |
Methodologies for Conformational Characterization
A multi-faceted approach employing various spectroscopic and analytical techniques is essential for the comprehensive conformational characterization of peptides incorporating Boc-L-Oic.
NMR spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of peptides in solution. researchgate.netmdpi.com For peptides containing Oic, both one-dimensional (¹H) and two-dimensional (¹H-¹H COSY, NOESY/ROESY) NMR experiments are employed to elucidate their conformational preferences.
The cis/trans isomerism of the Xaa-Oic amide bond can be readily assessed by examining the chemical shifts of specific protons. In Oic oligomers, the presence of a single set of major resonances in the ¹H NMR spectrum is indicative of a dominant conformation. For Ac-(Oic)n-O⁻ oligomers, the all-trans PPII helix is the major form in aqueous solution, although minor conformers are also present. rsc.org
Nuclear Overhauser Effect (NOE) data provide crucial distance constraints between protons, which are used to define the spatial arrangement of the peptide chain. The observation of strong Hα(i) to Hδ(i+1) cross-peaks in NOESY or ROESY spectra is characteristic of a trans amide bond, a hallmark of the PPII helical structure. The absence of sequential Hα(i) to HN(i+1) NOEs, typical for α-helices or β-sheets, further supports the extended PPII conformation. frontiersin.org The analysis of coupling constants can also provide information about dihedral angles within the molecule.
Table 2: Key NMR Signatures for Oic-Oligomers in a PPII Helix
| NMR Parameter | Observation | Structural Implication | Reference |
|---|---|---|---|
| ¹H NMR | A single set of major resonances | Predominance of one major conformer | rsc.org |
| NOESY/ROESY | Strong Hα(i) - Hδ(i+1) cross-peaks | Trans amide bond | frontiersin.org |
| NOESY/ROESY | Absence of Hα(i) - HN(i+1) cross-peaks | Extended conformation, not α-helical or β-sheet | frontiersin.org |
Circular Dichroism (CD) spectroscopy is a widely used technique to rapidly assess the secondary structure of peptides in solution. nih.gov It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. Different secondary structures (α-helix, β-sheet, random coil, and polyproline helices) give rise to characteristic CD spectra.
Oligomers of proline and its analogs that adopt a PPII conformation exhibit a distinct CD signature. This is typically characterized by a weak positive peak (maximum) around 226-228 nm and a strong negative peak (minimum) near 206 nm when measured in aqueous solutions. nih.gov The presence of these characteristic bands in the CD spectrum of a peptide containing Boc-L-Oic would provide strong evidence for the prevalence of a PPII helical structure. The intensity of these bands can also be used to estimate the population of the PPII conformation.
While NMR and CD provide information about peptide conformation in solution, X-ray crystallography offers a precise, atomic-resolution picture of the molecule in the solid state. nih.govmdpi.com This technique has been instrumental in confirming the structural features of Oic-containing peptides.
The crystal structure of a hexapeptide composed of Oic residues, p-BrBz-(Oic)₆-NH₂, has been solved. rsc.org This structure unequivocally demonstrates an all-trans PPII fold. Key structural parameters obtained from this crystallographic analysis include:
Helical Periodicity: A perfect 3 residues per turn periodicity was observed.
Pyrrolidine Ring Pucker: All pyrrolidine rings were found in the exo-pucker conformation.
Amide Bonds: All six amide bonds were in the trans configuration.
Furthermore, X-ray analysis of derivatives of Oic has confirmed that the fused cyclohexane ring adopts a chair conformation and the pyrrolidine ring assumes an envelope conformation. nih.gov This solid-state data provides a crucial benchmark for validating and refining the solution-state structures determined by NMR.
Table 3: Crystallographic Data for p-BrBz-(Oic)₆-NH₂
| Parameter | Value/Observation | Reference |
|---|---|---|
| Fold | Polyproline II (PPII) Helix | rsc.org |
| Amide Bond Conformation | All-trans | rsc.org |
| Pyrrolidine Pucker | All-exo | rsc.org |
| Helical Structure | 3 residues per turn | rsc.org |
Peptidomimetics and Drug Design Research
Fundamental Design Principles for Bioactive Peptidomimetics
The transformation of peptides into viable drug candidates is a central goal in medicinal chemistry. nih.gov Peptidomimetics are developed to address the typical drawbacks of natural peptides, such as instability against proteolysis, poor absorption, and rapid excretion. wjarr.com The incorporation of conformationally constrained amino acids, like Boc-L-octahydroindole-2-carboxylic acid, is a key strategy in this endeavor. nih.govwjarr.com
A primary challenge for peptide-based drugs is their susceptibility to degradation by proteases in the gastrointestinal tract and serum. wjarr.com The incorporation of unnatural amino acids is a widely used strategy to enhance metabolic stability. researchgate.net this compound has been shown to be a potent inhibitor of proteases, which helps to prevent the degradation of the peptide chain. cymitquimica.com
The inherent flexibility of natural peptides can lead to interactions with multiple receptor targets, resulting in a lack of selectivity and potential side effects. wjarr.com Introducing conformational constraints into the peptide backbone can limit the number of available low-energy conformations, leading to more potent and receptor-subtype selective ligands. researchgate.net Constraining the side chain dihedral angles (χ angles) is a crucial feature in peptidomimetic design aimed at improving selectivity. researchgate.net
The incorporation of this compound and other unnatural amino acids into peptide antagonists has been used to strengthen binding affinity and improve subtype selectivity between different receptors, such as the bradykinin (B550075) B1 and B2 receptors. nih.gov By locking the peptide into a specific conformation that is optimal for binding to the desired target, both affinity and selectivity can be significantly enhanced. mdpi.com
This compound possesses a rigid, bicyclic structure that introduces significant conformational constraints when integrated into a peptide sequence. nih.gov This induced rigidity is similar to that provided by proline but is coupled with greater lipophilicity. nih.gov This structural rigidity is instrumental in stabilizing specific secondary structures, such as β-turns. nih.gov For instance, octahydroindole-2-carboxylic acid has been successfully used to stabilize a type-II′ β-turn in small cyclic peptides, which can serve as a starting point for designing non-peptidic drug candidates. nih.gov
This ability to enforce a specific, bioactive conformation reduces the entropic penalty upon binding to a receptor, which can lead to higher affinity. The enhanced lipophilicity, a direct consequence of its bicyclic aliphatic structure, is a critical property that improves the pharmacokinetic profile of peptide-based drugs by increasing their ability to cross cellular membranes. nih.gov
Development of Receptor Antagonists and Agonists
The unique structural features of this compound have been exploited in the development of potent and selective modulators for various receptors. nih.gov Its use as a surrogate for amino acids like proline and phenylalanine has been particularly fruitful in the design of receptor antagonists. nih.gov
The bradykinin B2 receptor (B2R) is a G protein-coupled receptor involved in physiological processes such as vasodilation and pathological conditions like inflammation, pain, and hereditary angioedema (HAE). nih.govrxlist.com Consequently, B2R antagonists are of significant therapeutic interest. nih.gov
This compound (Oic) is a key component in several generations of potent B2R peptide antagonists. nih.gov Its incorporation improves metabolic stability and locks the peptide into a conformation favorable for receptor binding. nih.gov A prominent example is Icatibant, a clinically approved drug for HAE, which contains Oic at position 8 of its decapeptide sequence. nih.govresearchgate.net
| Antagonist Name | Peptide Sequence | Role of Oic |
|---|---|---|
| Icatibant (Hoe 140) | D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg | Induces a constrained conformation, enhancing receptor binding and metabolic stability. nih.govresearchgate.net |
| B-9430 | D-Arg-Arg-Pro-Hyp-Gly-Igl-Ser-D-Igl-Oic-Arg | Contributes to high binding affinity at the human B2R. nih.gov |
Gamma-secretase is an enzyme complex that plays a critical role in the generation of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer's disease. nih.govnih.gov As such, inhibitors and modulators of γ-secretase are actively pursued as potential therapeutics for this neurodegenerative disorder. nih.govnih.gov The development of these inhibitors often involves peptidomimetic scaffolds designed to interact with the enzyme's active site. nih.gov
While this compound is a versatile building block for creating conformationally constrained peptidomimetics, its specific incorporation into γ-secretase inhibitors is not extensively detailed in published research. However, its properties of inducing structural rigidity and enhancing lipophilicity align with the general design principles for small molecule inhibitors intended to cross the blood-brain barrier and interact with enzyme targets like γ-secretase.
Angiotensin Converting Enzyme (ACE) Inhibitors
This compound serves as a crucial intermediate in the synthesis of potent Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used in the treatment of hypertension. nih.gov The octahydroindole-2-carboxylic acid (Oic) moiety is recognized as a valuable surrogate for proline in the design of these inhibitors. nih.govnih.gov Its incorporation into inhibitor structures has led to the development of compounds with efficacy comparable to established drugs like captopril (B1668294) and enalapril, both in vitro and in vivo. nih.gov A notable example of its application is in the synthesis of Trandolapril, where trans octahydro-1H-indole-2-carboxylic acid is a key intermediate. google.com The bicyclic nature of the Oic core introduces a degree of conformational rigidity that is beneficial for binding to the ACE active site. nih.gov
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies have demonstrated the advantages of replacing the proline residue in ACE inhibitors with saturated bicyclic amino acids like octahydroindole-2-carboxylic acid. nih.gov The key findings from these studies are summarized below:
Potency Enhancement : The substitution of proline with octahydroindole-2-carboxylic acid can yield inhibitors that are equipotent to first-generation drugs such as captopril and enalapril. nih.gov
Hydrophobic Interactions : The larger, more lipophilic bicyclic structure of the Oic moiety can lead to enhanced hydrophobic interactions within the active site of the enzyme, contributing to increased binding affinity. nih.gov
Mimicking Substrates : For ACE inhibitors to be effective, their structure must mimic the C-terminal carboxylate of natural ACE substrates. The carboxylic acid group on the N-ring, provided by the octahydroindole-2-carboxylic acid structure, fulfills this requirement.
Stereochemistry : The specific stereoisomer (2S,3aS,7aS), often referred to as L-Oic, is the most commonly used and commercially available form for these applications, highlighting the importance of stereochemistry for biological activity. nih.gov
The research into these proline surrogates has been instrumental in developing next-generation ACE inhibitors with optimized pharmacological properties. nih.gov
Research into Enzyme Inhibitors
Beyond its established role in ACE inhibitor design, the core structure of this compound and related indole-2-carboxylic acids is a subject of ongoing research for the development of other classes of enzyme inhibitors. The indole (B1671886) scaffold is recognized for its ability to interact with various biological targets, making it a valuable starting point for drug discovery campaigns against viral diseases. researchgate.netresearchgate.net
HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)
The indole-2-carboxylic acid framework has been identified as a promising scaffold for the development of novel HIV-1 Integrase Strand Transfer Inhibitors (INSTIs). nih.govnih.gov HIV-1 integrase is a critical enzyme for viral replication, as it inserts the viral DNA into the host genome. nih.govnih.gov Inhibitors targeting the strand transfer step of this process are a key component of antiretroviral therapy. nih.gov Research has shown that derivatives of indole-2-carboxylic acid can effectively inhibit this enzyme. nih.govnih.gov
Molecular Docking and Virtual Screening Applications
Computational methods have played a pivotal role in identifying and optimizing indole-2-carboxylic acid derivatives as INSTIs. nih.gov
Virtual Screening : Molecular docking-based virtual screening campaigns were performed to identify novel integrase inhibitor scaffolds, which led to the selection of indole-2-carboxylic acid. nih.govnih.gov
Binding Mode Analysis : Docking studies revealed the binding conformation of these inhibitors within the enzyme's active site. A key interaction involves the indole core and the C2 carboxyl group chelating the two essential Mg2+ ions in the integrase active site. nih.govnih.gov This mimics the binding mode of clinically approved INSTIs. nih.gov
Predictive Modeling : Computational models help predict how structural modifications will affect binding affinity and inhibitory activity, guiding the synthesis of more potent compounds. nih.gov For example, docking studies indicated that introducing substituents at the C3 position could improve interactions with a nearby hydrophobic cavity. nih.gov
Structural Optimization for Modulating Inhibitory Effect
Guided by computational analysis, researchers have systematically modified the indole-2-carboxylic acid scaffold to enhance its inhibitory effect against HIV-1 integrase. nih.govnih.gov
Core Interactions : The indole-2-carboxylic acid core acts as a chelating motif, binding to the two magnesium ions in the active site, which is a crucial interaction for potent inhibition. nih.gov
Hydrophobic Cavity Interaction : A key optimization strategy involves introducing a long branch at the C3 position of the indole core. This modification allows the molecule to extend into and interact with a hydrophobic cavity near the active site, improving binding and inhibitory potency. nih.govnih.gov
Increased Potency : These structural optimizations have led to derivatives with significantly increased inhibitory effects. For instance, the modification of an initial hit compound (compound 3) led to the development of derivative 20a, which exhibited a markedly improved IC50 value of 0.13 μM. nih.govnih.gov
The following table summarizes the impact of structural modifications on the inhibitory activity of indole-2-carboxylic acid derivatives against HIV-1 integrase.
| Compound | Key Structural Feature | IC50 (μM) |
| Compound 3 | Basic Indole-2-carboxylic acid scaffold | >10 µM (approx.) |
| Compound 20a | Addition of a long branch on C3 of the indole core | 0.13 |
This table is based on data presented in the referenced studies and is for illustrative purposes. nih.govnih.gov
Coronavirus Main Protease (Mpro) Inhibitors
The main protease (Mpro or 3CLpro) of coronaviruses, including SARS-CoV-2, is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov The indole moiety has been investigated as a potential scaffold for inhibitors of Mpro. nih.gov While specific research focusing exclusively on this compound is limited in this context, studies on related indole-containing structures provide a basis for its potential application. The development of inhibitors based on novel scaffolds is crucial for discovering new anti-COVID-19 therapeutics. nih.govmdpi.com Computational and biochemical assays are key tools in evaluating the potential of new scaffolds, such as the thiazolyl-indazole, to inhibit Mpro activity. researchgate.net
Granzyme-Targeting Quenched Activity-Based Probes
Granzymes are a family of serine proteases that play crucial roles in cytotoxic T lymphocyte- and natural killer cell-mediated immunity. The development of selective probes for individual granzymes is essential for understanding their specific functions in health and disease.
Quenched activity-based probes (qABPs) are valuable tools for detecting and imaging enzyme activity in complex biological systems. These probes typically consist of a recognition sequence, a reactive "warhead" that covalently binds to the active site of the enzyme, a fluorophore, and a quencher. The probe is initially non-fluorescent due to the proximity of the quencher to the fluorophore. Upon enzymatic cleavage of the recognition sequence, the quencher is released, resulting in a fluorescent signal.
The design of selective granzyme probes often involves optimizing the peptide recognition sequence. For granzyme B, which has a substrate preference for an aspartic acid residue at the P1 position, tetrapeptide sequences such as Ile-Glu-Pro-Asp have been utilized. To enhance selectivity, non-natural amino acids have been incorporated into these sequences. The synthesis of these probes involves solid-phase peptide synthesis to create the recognition sequence, followed by the coupling of the warhead, fluorophore, and quencher moieties.
A significant challenge in designing granzyme B probes is distinguishing its activity from that of caspases, which share a similar substrate specificity. The incorporation of non-natural amino acids into the probe's recognition sequence is a powerful strategy to enhance selectivity.
Studies have shown that incorporating L-octahydroindole-2-carboxylic acid (Oic) at the P2 position of a granzyme B substrate can disfavor binding to caspases. This is attributed to the unique conformational constraints imposed by the bicyclic structure of Oic, which are better accommodated by the active site of granzyme B than by those of caspases. This enhanced selectivity makes Oic-containing probes ideal for the in-depth analysis of granzyme B localization and function in cells, without the confounding signal from caspase activity.
Octahydroindole-2-carboxylic Acid as a Versatile Scaffold for Therapeutic Agent Design
The rigid, bicyclic framework of octahydroindole-2-carboxylic acid has established it as a privileged scaffold in medicinal chemistry. nih.govresearchgate.net Its structural similarity to proline, but with increased lipophilicity, allows for its use in creating conformationally constrained peptides and small molecules with improved pharmacological properties. chemimpex.com This scaffold has been successfully employed in the design of a wide range of therapeutic agents, from antiviral and anticancer drugs to agents targeting the central nervous system. nih.govnih.gov
The development of drugs targeting the CNS is particularly challenging due to the need to cross the blood-brain barrier. The physicochemical properties of the octahydroindole-2-carboxylic acid scaffold, such as its rigidity and lipophilicity, make it an attractive starting point for the design of CNS-active compounds. nih.gov
One area of investigation has been the development of ligands for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and a target for various neurological disorders. Researchers have designed and synthesized a series of 4,6-dichloroindole-2-carboxylic acid derivatives, identifying compounds with high affinity for the glycine (B1666218) binding site of the NMDA receptor. These compounds have shown potential as anticonvulsant agents. The indole-2-carboxylic acid core serves as a crucial structural motif for interaction with the receptor, and modifications at other positions of the indole ring have been explored to optimize potency and selectivity.
Development of Bioactive Compounds Targeting Diverse Disease Pathways
The incorporation of this compound, often referred to as Oic in its deprotected form, into peptide sequences has proven to be a valuable strategy in the development of novel therapeutic agents. Its rigid structure helps to constrain the peptide backbone, which can lead to increased potency, selectivity, and stability against enzymatic degradation.
One of the most notable applications of this compound is in the design of bradykinin B2 receptor antagonists . mdpi.com Bradykinin is a peptide involved in inflammation and pain, and blocking its receptor can be beneficial in conditions like hereditary angioedema. scienceopen.com Icatibant, a clinically approved drug for this condition, contains an octahydroindole-2-carboxylic acid moiety in its structure. mdpi.com The inclusion of this constrained amino acid helps to lock the peptide into a conformation that binds effectively to the B2 receptor, acting as a potent antagonist. mdpi.com
Another significant area of application is in the development of Angiotensin-Converting Enzyme (ACE) inhibitors . ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Inhibiting this enzyme is a common strategy for treating hypertension. mdpi.com this compound serves as a crucial intermediate in the synthesis of potent ACE inhibitors like Perindopril (B612348). nih.gov Its bicyclic structure mimics the conformation of the natural substrate of ACE, allowing it to bind to the enzyme's active site and block its activity.
The versatility of this compound is further demonstrated by its use in creating inhibitors for other enzymes, such as proteases, and its potential application in developing compounds with anti-inflammatory effects by inhibiting the production of prostaglandins. nih.gov
Below is a table summarizing the bioactive compounds developed using this compound and their targeted disease pathways.
| Bioactive Compound Class | Target | Disease Pathway | Therapeutic Application |
| Bradykinin B2 Receptor Antagonists | Bradykinin B2 Receptor | Kallikrein-Kinin System | Hereditary Angioedema, Inflammation, Pain |
| ACE Inhibitors | Angiotensin-Converting Enzyme | Renin-Angiotensin System | Hypertension, Congestive Heart Failure |
| Protease Inhibitors | Various Proteases | Viral Replication, etc. | Viral Infections |
| Prostaglandin Synthesis Inhibitors | Cyclooxygenase (COX) Enzymes | Inflammatory Pathways | Inflammation |
Studies on Functional Mimicry and Biochemical Pathway Interactions
The unique structural features of this compound make it a valuable tool for studying how molecules interact within biological systems. By mimicking certain structural elements of natural molecules, it can help researchers understand the mechanisms of action of enzymes and receptors.
Mimicry of Natural Neurotransmitters
Current scientific literature does not provide direct evidence of this compound being specifically designed or studied for its ability to mimic natural neurotransmitters. Its primary application in neurological research appears to be as a component of peptidomimetics targeting receptors, rather than acting as a direct neurotransmitter analog.
Role in Elucidating Mechanisms of Action for Enzymes and Receptors
This compound plays an indirect but important role in elucidating the mechanisms of action of enzymes and receptors. By serving as a rigid, conformationally constrained building block in synthetic ligands, it helps researchers to probe the binding pockets of target proteins.
The incorporation of the octahydroindole-2-carboxylic acid moiety into bradykinin receptor antagonists, for example, has been instrumental in understanding the structure-activity relationships of these ligands. mdpi.com By systematically modifying the structure of these antagonists and observing the effects on binding affinity and functional activity, researchers can infer the key interactions required for receptor recognition and blockade. The rigidity of the Oic scaffold reduces the conformational flexibility of the ligand, making it easier to model and understand its binding mode.
Similarly, in the context of ACE inhibitors, the use of this compound as a proline surrogate provides insights into the topology of the ACE active site. nih.gov The fixed orientation of the bicyclic ring system helps to define the spatial requirements for potent inhibition, thereby contributing to a more detailed understanding of the enzyme's catalytic mechanism.
The table below outlines the role of this compound in mechanistic studies of enzymes and receptors.
| Target Class | Specific Target Example | Role of this compound | Insights Gained |
| G-protein Coupled Receptors | Bradykinin B2 Receptor | Provides conformational constraint in peptide-based antagonists. | Understanding of ligand-receptor binding interactions and the structural requirements for antagonism. |
| Enzymes | Angiotensin-Converting Enzyme (ACE) | Acts as a rigid proline mimic in inhibitor design. | Elucidation of the active site topography and the conformational preferences for potent enzyme inhibition. |
Applications in Chemical Biology and Materials Science Research
Research in Organic Synthesis and Exploration of Novel Synthetic Pathways
Boc-L-octahydroindole-2-carboxylic acid and its various stereoisomers are valuable intermediates in organic synthesis, stimulating considerable research into efficient and stereoselective synthetic pathways. The absolute configuration of the three chiral centers in the octahydroindole-2-carboxylic acid core is critical for its application in medicinal chemistry, making stereocontrol a primary focus of synthetic exploration. nih.gov
Historically, the synthesis of the L-Oic stereoisomer, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, has been the most explored due to its commercial availability and wide use. nih.gov A common method for its preparation involves the hydrogenation of (S)-indoline-2-carboxylic acid in the presence of a platinum(IV) oxide catalyst. nih.gov
Recent research has focused on developing novel and more efficient synthetic routes to access not only L-Oic but also its other, less accessible stereoisomers. One notable advancement is an improved methodology for the synthesis of enantiomerically pure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. This strategy involves the formation of a trichloromethyloxazolidinone derivative, which allows for efficient separation from its epimer. This oxazolidinone intermediate is particularly versatile, as it can undergo completely diastereoselective α-alkylation reactions. This provides a concise and convenient route to enantiomerically pure α-tetrasubstituted derivatives of Oic, significantly expanding the molecular diversity available for drug discovery and other applications. nih.gov
The table below summarizes key aspects of synthetic pathways explored for octahydroindole-2-carboxylic acid stereoisomers.
| Stereoisomer | Starting Material | Key Synthetic Step | Significance of Pathway |
| (2S,3aS,7aS)-Oic (L-Oic) | (S)-indoline-2-carboxylic acid | Catalytic Hydrogenation (PtO₂) | Established route to the most commonly used stereoisomer. nih.gov |
| (2R,3aS,7aS)-Oic | Epimer of L-Oic | Selective condensation with trichloroacetaldehyde | Forms a versatile oxazolidinone intermediate. nih.gov |
| α-Alkyl derivatives of (2R,3aS,7aS)-Oic | Oxazolidinone intermediate | Diastereoselective α-alkylation | Provides access to enantiopure α-tetrasubstituted derivatives. nih.gov |
These synthetic explorations are crucial as they provide the tools to create structurally diverse molecules. The ability to synthesize specific stereoisomers and their derivatives allows for a systematic investigation of structure-activity relationships in medicinal chemistry, where the three-dimensional arrangement of atoms is paramount for biological activity.
Development of Advanced Polymeric Materials
While this compound is a well-established building block in peptide and pharmaceutical synthesis, its application in the development of advanced polymeric materials is an area that is not extensively documented in publicly available research. General references suggest its potential utility in materials science, but specific examples of its polymerization or incorporation into polymer backbones to create advanced materials are not widely reported. chemimpex.com
The unique structural features of the octahydroindole-2-carboxylic acid moiety, such as its rigidity and chirality, theoretically make it an interesting candidate for creating polymers with specific functionalities. The incorporation of such constrained cyclic monomers can influence the macroscopic properties of a polymer, including its thermal stability, mechanical strength, and self-assembly behavior.
Research into polymers derived from other indole-based compounds has shown that the indole (B1671886) ring can impart desirable properties such as thermal stability, fluorescence, and electrochemical activity. researchgate.netrsc.org However, it is important to note that these studies focus on the aromatic indole structure, which is chemically distinct from the saturated, bicyclic aliphatic structure of octahydroindole-2-carboxylic acid. Therefore, direct analogies regarding functionality cannot be conclusively drawn.
The development of polymers from this compound would likely involve using it as a monomer or as a functionalizing agent for a pre-existing polymer. The carboxylic acid and the (deprotected) secondary amine groups offer handles for polymerization reactions, such as polycondensation to form polyamides or polyesters. The Boc-protecting group would play a critical role in controlling the polymerization process, allowing for selective reaction at the carboxylic acid terminus before deprotection and subsequent functionalization or cross-linking at the amine position.
Despite this potential, there is a lack of specific research findings detailing the synthesis and characterization of polymers incorporating this compound to achieve enhanced functionalities. This represents a potential area for future exploration in polymer chemistry.
Analytical Methodologies in Chemical Compound Research
Chromatographic and Spectroscopic Techniques for Characterization
The comprehensive characterization of Boc-L-Octahydroindole-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical agents, relies on a combination of advanced analytical techniques. chemimpex.comlongdom.org Chromatographic and spectroscopic methods are indispensable for confirming the identity, purity, and stereochemical integrity of the compound. These methodologies provide both qualitative and quantitative data, ensuring the quality and consistency of the molecule for research and development.
High-Performance Liquid Chromatography (HPLC) for Purity and Stereoisomer Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for the critical task of analyzing its stereoisomers. jk-sci.com Commercial suppliers often certify the purity of this compound as ≥99% as determined by HPLC, underscoring the method's reliability. jk-sci.com
The analysis of octahydroindole-2-carboxylic acid and its derivatives is complicated by the molecule's structure. The compound possesses three chiral centers, leading to the possibility of four pairs of enantiomers. longdom.orgresearchgate.net Furthermore, the core structure lacks a strong chromophore, making detection by standard UV-Vis spectrophotometry challenging. longdom.org
To overcome these challenges, specific HPLC methods have been developed. A notable approach for the related compound, Octahydro-1H-indole-2-carboxylic acid, utilizes a reverse-phase HPLC system coupled with a refractive index detector (RID), which is a universal detector suitable for non-chromophoric compounds. longdom.orgresearchgate.net This method has been validated for the quantitative determination of all related isomers, demonstrating its sensitivity and reliability. longdom.orgresearchgate.net The separation of stereoisomers is crucial as often only one specific stereoisomer is required for the synthesis of a desired drug, such as Perindopril (B612348) or Trandolapril. longdom.org Chiral analysis and separation are essential in drug development to ensure the correct and effective enantiomer is used.
A study detailing the separation of Octahydro-1H-indole-2-carboxylic acid isomers provides a practical example of the analytical approach. The key parameters of the validated HPLC method are summarized below.
| Parameter | Condition |
|---|---|
| Technique | Reverse-Phase HPLC |
| Column | C18 |
| Mobile Phase | 10 mM potassium phosphate (B84403) buffer (pH 3.0) |
| Detector | Refractive Index Detector (RID) |
| Application | Separation and quantification of stereoisomers |
| Correlation Coefficient (Linearity) | >0.999 for all isomers |
| Quantification Limit | 0.022 mg/mL to 0.024 mg/mL |
This method demonstrates the capability of HPLC to effectively separate and quantify closely related, non-chromophoric stereoisomers, which is directly applicable to the quality control of this compound.
Spectroscopic Methods for Structural Confirmation and Quantitative Analysis
Spectroscopic techniques are vital for the unambiguous structural elucidation of this compound and for its quantitative analysis. A combination of methods is typically employed to provide a complete picture of the molecule's identity and concentration.
Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. For instance, studies on similar indole (B1671886) carboxylic acid derivatives use IR spectroscopy to confirm the presence of N-H and O-H groups, which are involved in hydrogen bonding and are characteristic features of these structures. mdpi.com The spectra would show characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretch of the carboxyl and the Boc-protecting group, and the N-H stretch of the indole ring.
Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS/MS), mass spectrometry is a powerful tool for both qualitative and quantitative analysis. mdpi.com It provides the mass-to-charge ratio of the molecule, confirming its molecular weight (269.3 g/mol for this compound). scbt.com Furthermore, fragmentation patterns can help to confirm the compound's structure. For quantitative purposes, LC-MS/MS offers high sensitivity and selectivity, allowing for the determination of the compound's concentration in various samples. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is arguably the most powerful tool for the structural confirmation of organic molecules. It provides detailed information about the carbon-hydrogen framework of the molecule, including the connectivity of atoms and the stereochemistry. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for a complete assignment of the structure, confirming the presence of the octahydroindole core, the carboxylic acid, and the Boc-protecting group.
The table below summarizes the primary spectroscopic techniques and their roles in the analysis of this compound.
| Technique | Primary Application | Information Obtained |
|---|---|---|
| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of O-H, N-H, C=O, and C-N bonds. mdpi.com |
| Mass Spectrometry (MS) | Structural Confirmation & Quantitative Analysis | Molecular weight, elemental composition, and structural fragments. mdpi.com |
| Nuclear Magnetic Resonance (NMR) | Complete Structural Elucidation | Carbon-hydrogen framework, atom connectivity, and stereochemistry. |
Together, these chromatographic and spectroscopic methods provide a robust analytical framework for the complete characterization of this compound, ensuring its chemical integrity for its intended applications.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis and purification of Boc-L-Octahydroindole-2-carboxylic acid to ensure high enantiomeric purity?
- Methodological Answer : Synthesis typically involves protecting the amine group with tert-butoxycarbonyl (Boc) via anhydrous conditions using di-tert-butyl dicarbonate. Refluxing in acetic acid with sodium acetate (as a catalyst) is common for cyclization steps, as seen in analogous indole-carboxylic acid syntheses . Purification via recrystallization from DMF/acetic acid mixtures improves crystallinity, while HPLC (≥95% purity) confirms enantiomeric excess. Chiral column chromatography or derivatization with chiral auxiliaries may resolve stereoisomers .
Q. What analytical techniques are critical for characterizing this compound’s structural and stereochemical properties?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) resolves the bicyclic octahydroindole core and Boc-group integration. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed vs. calculated 316.35 g/mol for Boc-L-Tetrahydronorharman-3-carboxylic acid analogs) . X-ray crystallography confirms absolute stereochemistry at chiral centers (e.g., 2S,3aR,7aS configuration) . Polarimetry or circular dichroism (CD) verifies optical activity.
Q. How does the Boc protecting group influence the reactivity of the indole nitrogen in downstream applications?
- Methodological Answer : The Boc group sterically shields the indole nitrogen, preventing undesired nucleophilic reactions during peptide coupling or heterocycle functionalization. Deprotection with trifluoroacetic acid (TFA) regenerates the free amine for further derivatization. Stability studies under basic conditions (e.g., pH 7–9) should confirm Boc integrity, as premature deprotection can alter reaction pathways .
Advanced Research Questions
Q. What strategies resolve contradictions in conformational stability data for this compound under varying solvent systems?
- Methodological Answer : Molecular dynamics (MD) simulations paired with experimental solvent-dependent NMR NOE studies can identify preferred conformers. For example, polar aprotic solvents (e.g., DMSO) may stabilize intramolecular hydrogen bonds (e.g., between NH and COOH groups), while non-polar solvents favor hydrophobic collapse . Thermodynamic parameters (ΔG, ΔH) derived from variable-temperature NMR or isothermal titration calorimetry (ITC) quantify stability shifts .
Q. How can researchers validate the compound’s stability under catalytic hydrogenation conditions for heterocycle functionalization?
- Methodological Answer : Controlled hydrogenation experiments using Pd/C or Raney Ni under varying pressures (1–5 atm H₂) monitor byproducts via LC-MS. Protecting the carboxylic acid as a methyl ester prevents decarboxylation. Post-reaction Boc integrity is confirmed via FT-IR (absence of N-H stretches at ~3400 cm⁻¹) and ¹H NMR (Boc tert-butyl signal at δ 1.2–1.4 ppm) .
Q. What role does this compound play in designing conformationally restricted peptide mimetics?
- Methodological Answer : The octahydroindole scaffold imposes rigid β-turn or γ-turn conformations, mimicking peptide secondary structures. Computational docking (e.g., AutoDock Vina) predicts binding to target receptors (e.g., GPCRs), while solid-phase peptide synthesis (SPPS) incorporates the scaffold into larger sequences. Circular dichroism (CD) and 2D-NMR validate structural mimicry .
Q. How should researchers address discrepancies in bioactivity data across different cell lines or assay conditions?
- Methodological Answer : Standardize assays using validated cell lines (e.g., HEK293 or HeLa) with controlled passage numbers. Dose-response curves (IC₅₀/EC₅₀) under normoxic vs. hypoxic conditions account for metabolic variability. Data normalization to housekeeping genes (e.g., GAPDH) and triplicate technical replicates reduce variability. Meta-analysis of orthogonal assays (e.g., SPR binding vs. cellular uptake) clarifies mechanisms .
Q. What computational methods predict the compound’s solubility and partition coefficient (LogP) for pharmacokinetic profiling?
- Methodological Answer : Density Functional Theory (DFT) calculates solvation free energy, while Quantitative Structure-Property Relationship (QSPR) models (e.g., ALOGPS) estimate LogP. Experimentally, shake-flask methods with octanol/water partitions validate predictions. Molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) refine solubility parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
